Cas no 1251277-15-2 (1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine)
![1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine structure](https://ja.kuujia.com/scimg/cas/1251277-15-2x500.png)
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 3-Piperidinamine, 1-[(5-methyl-2-thienyl)methyl]-
- 1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine
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- インチ: 1S/C11H18N2S/c1-9-4-5-11(14-9)8-13-6-2-3-10(12)7-13/h4-5,10H,2-3,6-8,12H2,1H3
- InChIKey: XQAGAADWEMXCDI-UHFFFAOYSA-N
- SMILES: N1(CC2SC(C)=CC=2)CCCC(N)C1
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3(Predicted)
- Boiling Point: 297.7±40.0 °C(Predicted)
- 酸度系数(pKa): 10.96±0.20(Predicted)
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M145561-100mg |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
Life Chemicals | F1908-2850-1g |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 95%+ | 1g |
$632.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655851-2.5g |
1-((5-Methylthiophen-2-yl)methyl)piperidin-3-amine |
1251277-15-2 | 98% | 2.5g |
¥31407.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655851-1g |
1-((5-Methylthiophen-2-yl)methyl)piperidin-3-amine |
1251277-15-2 | 98% | 1g |
¥26175.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655851-500mg |
1-((5-Methylthiophen-2-yl)methyl)piperidin-3-amine |
1251277-15-2 | 98% | 500mg |
¥17453.00 | 2024-08-09 | |
Life Chemicals | F1908-2850-0.5g |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 95%+ | 0.5g |
$600.0 | 2023-09-07 | |
TRC | M145561-1g |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 1g |
$ 910.00 | 2022-06-04 | ||
Life Chemicals | F1908-2850-0.25g |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 95%+ | 0.25g |
$570.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655851-250mg |
1-((5-Methylthiophen-2-yl)methyl)piperidin-3-amine |
1251277-15-2 | 98% | 250mg |
¥8108.00 | 2024-08-09 | |
Life Chemicals | F1908-2850-10g |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
1251277-15-2 | 95%+ | 10g |
$2654.0 | 2023-09-07 |
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amineに関する追加情報
1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine (CAS No. 1251277-15-2)
The compound 1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine (CAS No. 1251277-15-2) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and synthetic versatility. The molecule consists of a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a methylthiophene moiety, specifically attached to the 5-methylthiophen-2-yl group.
The methylthiophene group is a heterocyclic aromatic structure containing sulfur, which is known for its stability and unique electronic properties. The presence of this group in the compound enhances its reactivity and bioavailability, making it a promising candidate for drug design and development. Recent studies have highlighted the importance of such heterocyclic substituents in modulating the pharmacokinetic properties of piperidine derivatives.
One of the key features of 1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine is its ability to act as a versatile building block in organic synthesis. Its structure allows for further functionalization at multiple positions, enabling the creation of derivatives with enhanced biological activities. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules targeting various therapeutic areas, including neurodegenerative diseases, cancer, and inflammation.
In terms of pharmacological activity, this compound has shown potential as a ligand for G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. The piperidine ring provides a rigid framework that facilitates interactions with receptor binding sites, while the methylthiophene group contributes to hydrophobicity and electronic complementarity. Recent advancements in computational chemistry have enabled precise modeling of these interactions, providing deeper insights into the compound's binding affinity and selectivity.
The synthesis of 1-(5-methylthiophen)-methyl-piperidin-amine involves multi-step organic reactions, including nucleophilic substitutions and reductions. The process typically begins with the preparation of intermediates such as substituted thiophenes and piperidine derivatives, followed by their coupling under optimized conditions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity.
From an environmental standpoint, this compound exhibits moderate biodegradability under aerobic conditions, making it suitable for applications where eco-friendly properties are desired. However, further studies are required to fully understand its environmental impact and degradation pathways.
In conclusion, 1-(5-methylthiophen)-methyl-piperidin-amine (CAS No. 1251277) represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, combined with its versatile reactivity and promising pharmacological profile, positions it as a key player in advancing novel therapeutic agents.
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